![molecular formula C10H7NO3 B12865000 2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
2-Acetylbenzo[d]oxazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The structure of this compound consists of a benzene ring fused to an oxazole ring, with acetyl and formyl groups attached at the 2 and 6 positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole, followed by formylation at the 6-position using Vilsmeier-Haack reagent (DMF and POCl₃) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification methods such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions
Major Products
Oxidation: 2-Acetylbenzo[d]oxazole-6-carboxylic acid
Reduction: 2-Acetylbenzo[d]oxazole-6-methanol
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Acetylbenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the benzoxazole ring can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylbenzoxazole: Lacks the formyl group at the 6-position, making it less reactive in certain chemical reactions.
6-Formylbenzoxazole: Lacks the acetyl group at the 2-position, affecting its biological activity and chemical reactivity.
2-Acetylbenzo[d]thiazole-6-carbaldehyde: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical and biological properties.
Uniqueness
2-Acetylbenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both acetyl and formyl groups, which provide a versatile platform for various chemical modifications and biological interactions . This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-acetyl-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3 |
Clave InChI |
FIZMZIUQIDWTOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


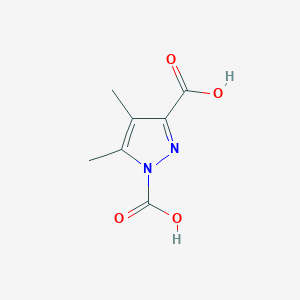

![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
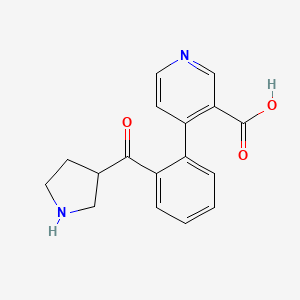
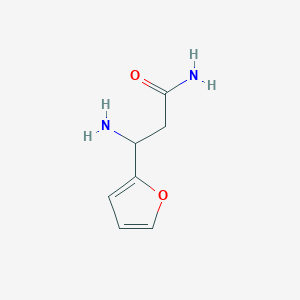
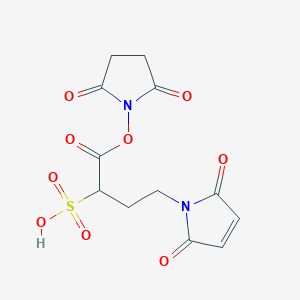

![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
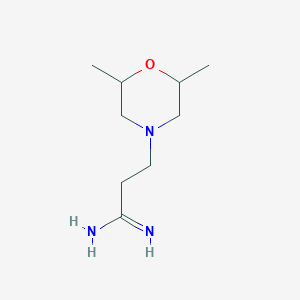

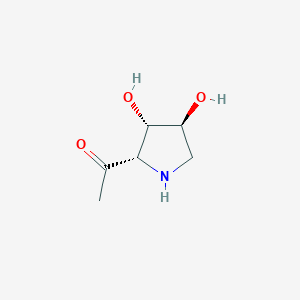
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
